molecular formula C13H22O2 B15273744 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one

6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one

Cat. No.: B15273744
M. Wt: 210.31 g/mol
InChI Key: FNSUMWZCOVCCRF-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is a synthetic organic compound characterized by its unique structural features It contains a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and two additional methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the acylation of 2,2-dimethylcyclohexanone with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recycling and waste minimization strategies are employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones or cyclohexanols.

Scientific Research Applications

6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid

Uniqueness

6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

6-(2,2-dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-12(2,3)10(14)9-7-6-8-13(4,5)11(9)15/h9H,6-8H2,1-5H3

InChI Key

FNSUMWZCOVCCRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)C(C)(C)C)C

Origin of Product

United States

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